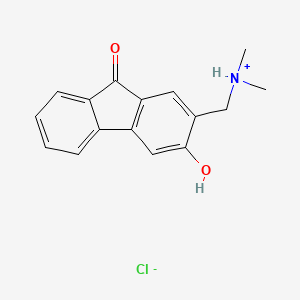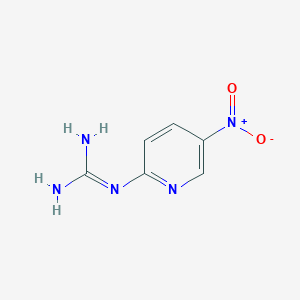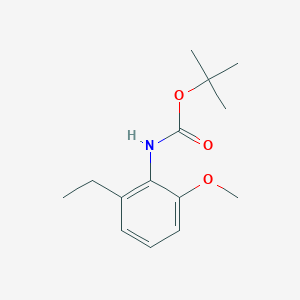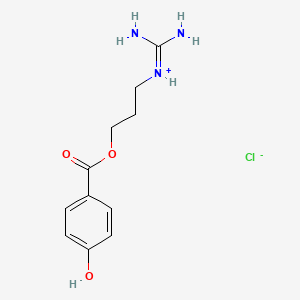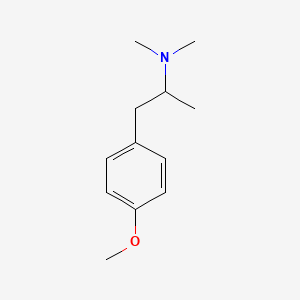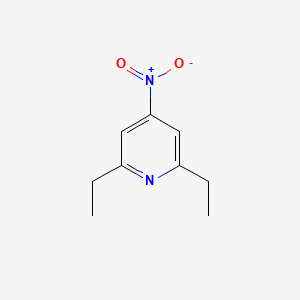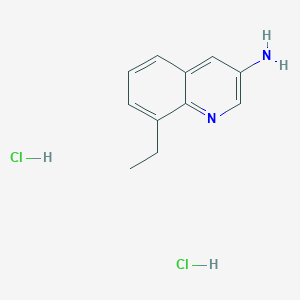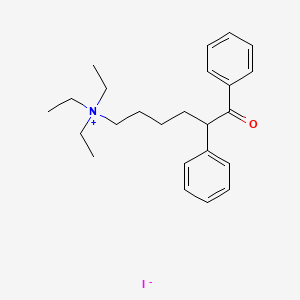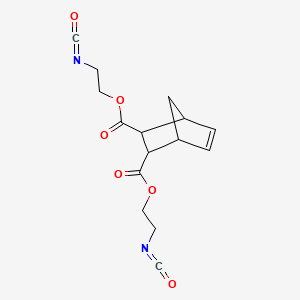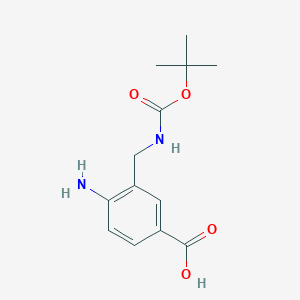
4-Amino-3-(boc-aminomethyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(boc-aminomethyl)-benzoic acid is an organic compound that features both an amino group and a tert-butoxycarbonyl (boc) protected aminomethyl group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(boc-aminomethyl)-benzoic acid typically involves multiple steps. One common method starts with the nitration of 3-(boc-aminomethyl)benzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.
Reduction: Employing hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(boc-aminomethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The boc-protected aminomethyl group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-(boc-aminomethyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(boc-aminomethyl)-benzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The boc-protected aminomethyl group can be deprotected to reveal a reactive amine, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-(boc-aminomethyl)-phenylboronic acid
- 4-Amino-3-(boc-aminomethyl)-benzamide
Uniqueness
4-Amino-3-(boc-aminomethyl)-benzoic acid is unique due to its combination of an amino group and a boc-protected aminomethyl group on a benzoic acid core. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
320727-02-4 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
4-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
AFUINDSZAZZUIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



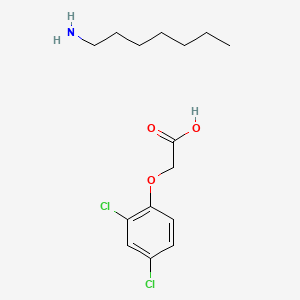
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
